Nonyl trichloroacetate is an organic compound classified as an ester, specifically derived from trichloroacetic acid and nonanol. Its chemical formula is with a molecular weight of approximately 289.6 g/mol. This compound is characterized by the presence of three chlorine atoms attached to the acetic acid moiety, which significantly influences its chemical behavior and applications.
Nonyl trichloroacetate can be synthesized through the esterification process involving trichloroacetic acid and nonanol, typically in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually require heating under reflux to ensure completion of the esterification process.
The primary method for synthesizing nonyl trichloroacetate involves the following steps:
The esterification reaction can be represented as follows:
This reaction typically yields nonyl trichloroacetate along with water as a byproduct, necessitating measures to remove water to drive the reaction towards completion.
Nonyl trichloroacetate features a long hydrophobic nonyl chain attached to a trichloroacetate group. The structural formula can be represented in various notations:
InChI=1S/C11H19Cl3O2/c1-2-3-4-5-6-7-8-9-16-10(15)11(12,13)14/h2-9H2,1H3
CCCCCCCCCOC(=O)C(Cl)(Cl)Cl
The molecular structure reveals the presence of three chlorine atoms which contribute to its reactivity and solubility properties, making it distinct from other similar esters.
Nonyl trichloroacetate can undergo several chemical reactions:
The mechanism of action for nonyl trichloroacetate primarily involves its interaction with biological macromolecules. It precipitates proteins and nucleic acids by disrupting their solubility in aqueous solutions, which is a crucial step in biochemical purification protocols. The hydrolysis of the ester linkage releases trichloroacetic acid, enhancing its biochemical activity by further interacting with cellular components .
Property | Value |
---|---|
Molecular Formula | C11H19Cl3O2 |
Molecular Weight | 289.6 g/mol |
Boiling Point | Not readily available |
Density | Not readily available |
Nonyl trichloroacetate has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3